molecular formula C9H17NO2 B12938135 (S)-1-Isobutylpyrrolidine-3-carboxylic acid

(S)-1-Isobutylpyrrolidine-3-carboxylic acid

Cat. No.: B12938135
M. Wt: 171.24 g/mol
InChI Key: INLWBMVZZJYZIK-QMMMGPOBSA-N
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Description

(S)-1-Isobutylpyrrolidine-3-carboxylic acid is a chiral compound with significant interest in various scientific fields. This compound features a pyrrolidine ring substituted with an isobutyl group and a carboxylic acid group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-Isobutylpyrrolidine-3-carboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol, and a chiral rhodium or ruthenium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions to maximize yield and enantiomeric purity. Continuous flow reactors and advanced purification techniques, such as chiral chromatography, are often employed to ensure high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-1-Isobutylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The isobutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary alcohols or aldehydes.

    Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-Isobutylpyrrolidine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-1-Isobutylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or receptors with high specificity, modulating their activity. This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and the context of its use.

Comparison with Similar Compounds

    ®-1-Isobutylpyrrolidine-3-carboxylic acid: The enantiomer of the compound, which may have different biological activities and properties.

    Pyrrolidine-3-carboxylic acid: Lacks the isobutyl group, leading to different chemical and biological properties.

    1-Isobutylpyrrolidine: Lacks the carboxylic acid group, affecting its reactivity and applications.

Uniqueness: (S)-1-Isobutylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and as a potential therapeutic agent with enantioselective activity.

Properties

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

IUPAC Name

(3S)-1-(2-methylpropyl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C9H17NO2/c1-7(2)5-10-4-3-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)/t8-/m0/s1

InChI Key

INLWBMVZZJYZIK-QMMMGPOBSA-N

Isomeric SMILES

CC(C)CN1CC[C@@H](C1)C(=O)O

Canonical SMILES

CC(C)CN1CCC(C1)C(=O)O

Origin of Product

United States

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